

Application Notes and Protocols for the Quantification of Antibacterial Agent 153 (Levofloxacin)

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Compound of Interest

Compound Name: Antibacterial agent 153

Cat. No.: B12372441

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Introduction

Antibacterial agent 153, identified for the purpose of this document as the broad-spectrum fluoroquinolone antibiotic Levofloxacin, is a critical therapeutic agent effective against a wide range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial DNA synthesis through the targeting of DNA gyrase and topoisomerase IV.^{[1][2][3]} Accurate and precise quantification of Levofloxacin in various matrices, including pharmaceutical formulations and biological samples, is paramount for ensuring dosage accuracy, performing pharmacokinetic/pharmacodynamic (PK/PD) studies, and maintaining quality control in drug manufacturing.

This document provides detailed analytical methods for the quantification of **Antibacterial Agent 153** (Levofloxacin), focusing on High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the quantification of Levofloxacin using HPLC and UV-Vis Spectrophotometry. These values are representative and may vary based on specific instrumentation and experimental conditions.

Table 1: HPLC Method Parameters and Performance

Parameter	Typical Value
Mobile Phase	Acetonitrile : 0.025 M Phosphoric Acid (pH 3.0) (20:80, v/v)
Column	C18 (150 mm x 4.6 mm, 5 µm)
Flow Rate	1.0 mL/min
Detection Wavelength	294 nm
Retention Time	~5 minutes
Linearity Range	1 - 50 µg/mL
Limit of Detection (LOD)	~0.1 µg/mL
Limit of Quantification (LOQ)	~0.3 µg/mL
Correlation Coefficient (r ²)	> 0.999

Table 2: UV-Vis Spectrophotometry Method Parameters and Performance

Parameter	Typical Value
Solvent/Diluent	0.1 N Hydrochloric Acid (HCl)
Maximum Absorbance (λ _{max})	292 nm
Linearity Range	2 - 20 µg/mL
Correlation Coefficient (r ²)	> 0.998

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method for the determination of Levofloxacin.

1. Materials and Reagents:

- Levofloxacin reference standard
- Acetonitrile (HPLC grade)
- Phosphoric acid (analytical grade)
- Water (HPLC grade)
- Methanol (HPLC grade)
- 0.45 µm membrane filters

2. Equipment:

- High-Performance Liquid Chromatography (HPLC) system with UV detector
- C18 analytical column (150 mm x 4.6 mm, 5 µm particle size)
- Analytical balance
- pH meter
- Sonicator
- Volumetric flasks and pipettes

3. Preparation of Solutions:

- Mobile Phase (Acetonitrile : 0.025 M Phosphoric Acid, 20:80 v/v):
 - Prepare 0.025 M phosphoric acid by diluting concentrated phosphoric acid in HPLC grade water. Adjust the pH to 3.0 with triethylamine.
 - Mix 200 mL of acetonitrile with 800 mL of the 0.025 M phosphoric acid solution.
 - Filter the mobile phase through a 0.45 µm membrane filter and degas using a sonicator for 15 minutes.

- Standard Stock Solution (100 µg/mL):
 - Accurately weigh 10 mg of Levofloxacin reference standard and transfer to a 100 mL volumetric flask.
 - Dissolve in and dilute to volume with the mobile phase.
- Working Standard Solutions:
 - Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.

4. Chromatographic Conditions:

- Column: C18 (150 mm x 4.6 mm, 5 µm)
- Mobile Phase: Acetonitrile : 0.025 M Phosphoric Acid (pH 3.0) (20:80, v/v)
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 µL
- Detector Wavelength: 294 nm
- Column Temperature: Ambient

5. Procedure:

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject 20 µL of each working standard solution into the chromatograph.
- Record the peak area for each concentration.
- Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

- Prepare the sample solution by accurately weighing the formulation, dissolving it in the mobile phase, and diluting to a concentration within the calibration range. Filter the sample solution through a 0.45 µm filter before injection.
- Inject 20 µL of the prepared sample solution and record the peak area.
- Determine the concentration of Levofloxacin in the sample from the calibration curve.

Protocol 2: Quantification by UV-Vis Spectrophotometry

This protocol provides a simple and rapid method for the quantification of Levofloxacin.

1. Materials and Reagents:

- Levofloxacin reference standard
- Hydrochloric acid (HCl), 0.1 N

2. Equipment:

- UV-Vis Spectrophotometer (double beam)
- Quartz cuvettes (1 cm path length)
- Analytical balance
- Volumetric flasks and pipettes

3. Preparation of Solutions:

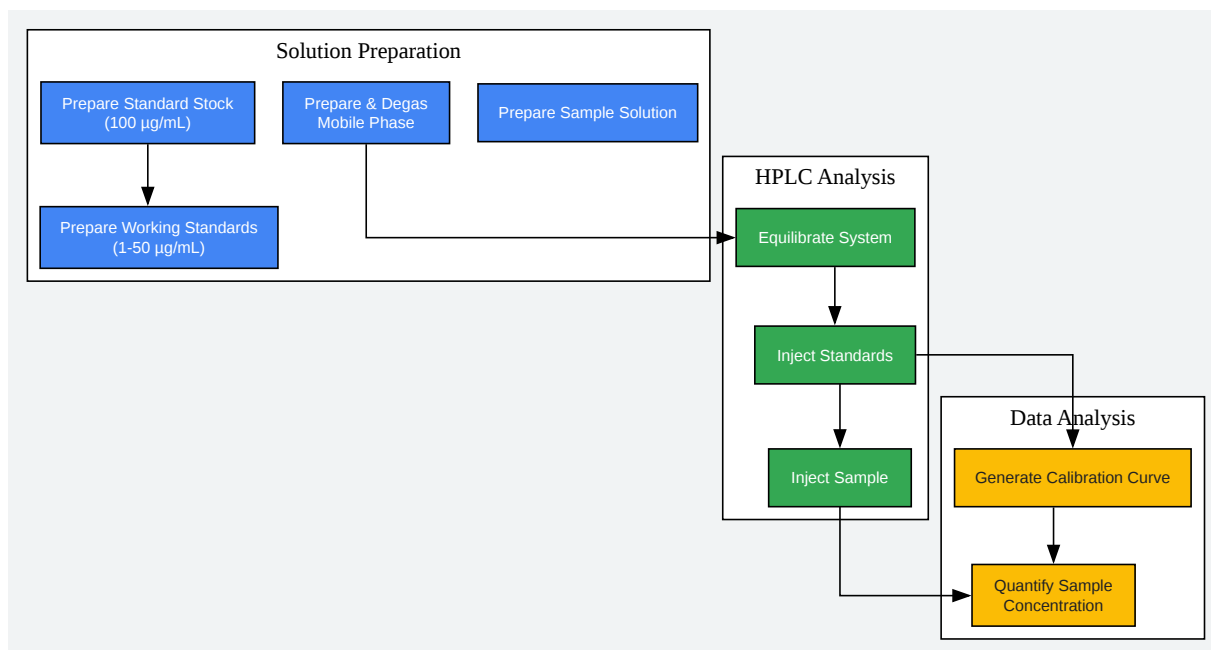
- Standard Stock Solution (100 µg/mL):
 - Accurately weigh 10 mg of Levofloxacin reference standard and transfer to a 100 mL volumetric flask.
 - Dissolve in and dilute to volume with 0.1 N HCl.
- Working Standard Solutions:

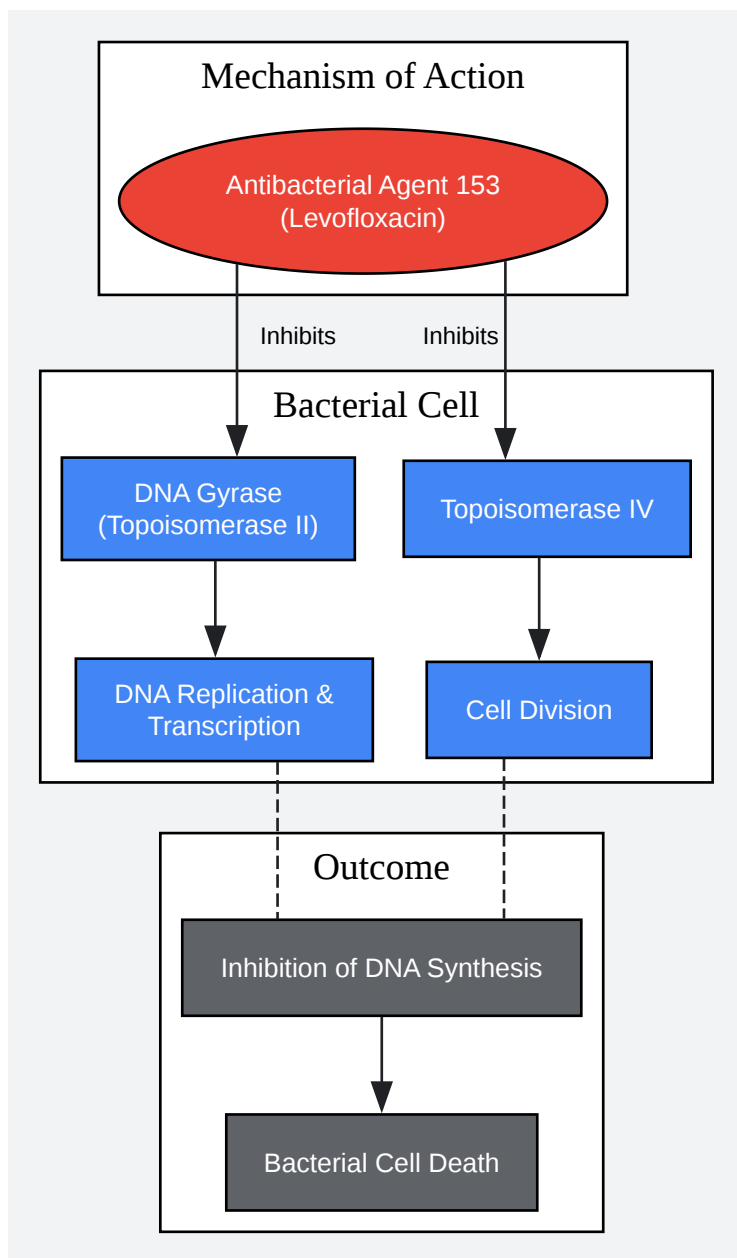
- Prepare a series of working standard solutions by diluting the stock solution with 0.1 N HCl to obtain concentrations ranging from 2 µg/mL to 20 µg/mL.

4. Procedure:

- Set the UV-Vis spectrophotometer to scan from 400 nm to 200 nm.
- Use 0.1 N HCl as the blank.
- Scan one of the working standard solutions to determine the wavelength of maximum absorbance (λ_{max}). The expected λ_{max} is approximately 292 nm.
- Set the spectrophotometer to measure the absorbance at the determined λ_{max} .
- Measure the absorbance of each working standard solution.
- Construct a calibration curve by plotting absorbance versus concentration.
- Prepare the sample solution by dissolving the formulation in 0.1 N HCl and diluting to a concentration within the calibration range.
- Measure the absorbance of the sample solution.
- Calculate the concentration of Levofloxacin in the sample using the calibration curve.

Visualizations





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